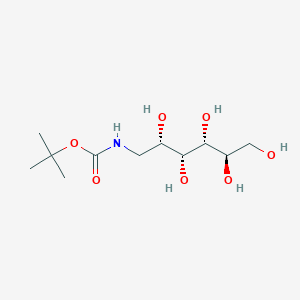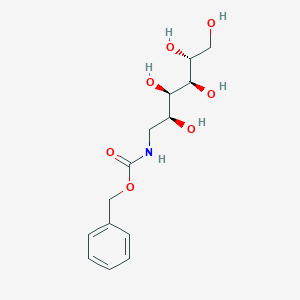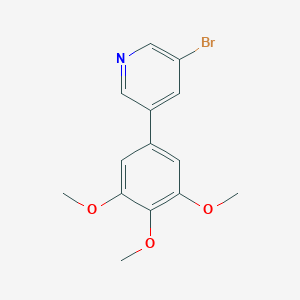
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine
Overview
Description
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine is a useful research compound. Its molecular formula is C14H14BrNO3 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine plays a key role in the synthesis of various pyridine derivatives. It is involved in reactions like the Grignard reaction and metallation processes. For instance, Riedmiller et al. (1999) demonstrated the synthesis of 2-trimethylgermyl- and 2-trimethylstannyl-pyridines through reactions involving bromo-pyridines, highlighting the structural properties of these compounds through X-ray diffraction and quantum-chemical calculations (Riedmiller et al., 1999).
Spectroscopic, Optical, and Theoretical Studies
The compound is also significant in spectroscopic and optical studies. Vural and Kara (2017) performed spectroscopic characterization of a similar bromo-pyridine derivative, providing insights into its vibrational frequencies and nonlinear optical properties through density functional theory (DFT) studies (Vural & Kara, 2017).
Biological Evaluation
In the field of medicinal chemistry, derivatives of this compound have been evaluated for biological activities. Hemel et al. (1994) explored the synthesis of acyclic pyridine C-nucleosides using bromo-pyridine compounds, although they found no marked biological activity in their studies (Hemel et al., 1994).
Synthesis of Novel Derivatives
Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions, where bromo-pyridines acted as key intermediates. Their study included DFT analysis and evaluation of biological activities such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
properties
IUPAC Name |
3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-17-12-5-9(6-13(18-2)14(12)19-3)10-4-11(15)8-16-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQJNYXSUALDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



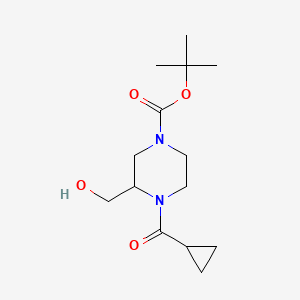
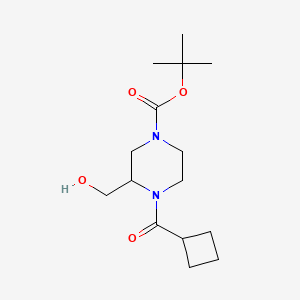
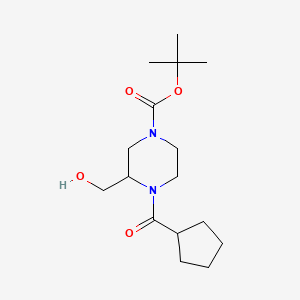
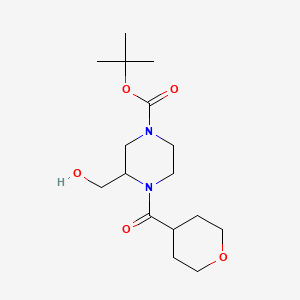

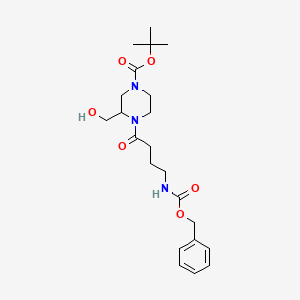
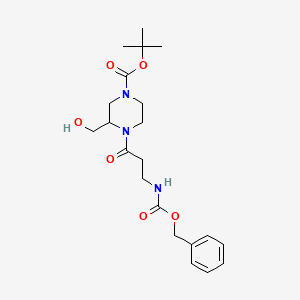
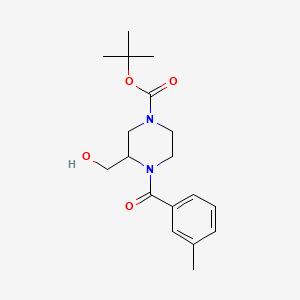



![6-Bromo-4-(cyclopropylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8252995.png)
